N,N-Diethyl-4-nitrosoaniline

Lipophilicity Partition coefficient Organic synthesis

Users of the dimethyl analog face inefficient organic-phase extraction and poor HPLC resolution due to low lipophilicity (logP 2.02). N,N-Diethyl-4-nitrosoaniline (logP 2.93) resolves this with 6-8× higher octanol-water partitioning, enabling higher single-cycle extraction yields and distinct chromatographic retention. • 8-fold greater lipophilicity vs. dimethyl analog for superior extraction & HPLC • Dual-emission fluorescence (LE + CT bands) enables ratiometric polarity sensing • Covalently binds to rubber during vulcanization for non-migratory antioxidant protection

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
CAS No. 120-22-9
Cat. No. B089846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Diethyl-4-nitrosoaniline
CAS120-22-9
Synonyms4-nitroso-N,N-diethylaniline
p-nitroso-N,N-diethylaniline
para-nitroso-N,N-diethylaniline
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC=C(C=C1)N=O
InChIInChI=1S/C10H14N2O/c1-3-12(4-2)10-7-5-9(11-13)6-8-10/h5-8H,3-4H2,1-2H3
InChIKeyOLNMJIHADFYHAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Diethyl-4-nitrosoaniline: C-Nitrosoaniline Intermediate


N,N-Diethyl-4-nitrosoaniline (CAS 120-22-9), also known as p-nitrosodiethylaniline or 4-nitroso-N,N-diethylaniline, is a C-nitroso aromatic amine with the molecular formula C₁₀H₁₄N₂O and a molecular weight of 178.23 g/mol [1]. It appears as a green crystalline powder with a melting point of 81–85 °C and is characterized by the presence of a nitroso group (-N=O) para to a diethylamino substituent on the benzene ring . The compound is slightly soluble in water but freely soluble in ethanol and ether, with a calculated logP of approximately 2.93, reflecting moderate lipophilicity [2]. As a member of the p-nitrosoaniline class, it serves as a versatile synthetic intermediate in dye manufacturing, a precursor to rubber-bound antioxidants, and a ligand in coordination chemistry .

Why Substitution with N,N-Dimethyl Analog Fails


Although N,N-dialkyl-4-nitrosoanilines share a common p-nitrosophenylamino pharmacophore, the size and lipophilicity of the N-alkyl substituents critically modulate physical properties, reactivity, and application performance. The diethyl substitution in N,N-diethyl-4-nitrosoaniline (logP ≈ 2.93) imparts approximately 8-fold greater lipophilicity compared to the dimethyl analog (logP ≈ 2.02), directly affecting organic-phase partitioning, HPLC retention behavior, and membrane permeability in biological assays [1]. Furthermore, the diethyl derivative exhibits a boiling point approximately 32 °C higher than its dimethyl counterpart, altering thermal processing windows during synthesis and formulation . Spectroscopically, N,N-diethyl-4-nitrosoaniline displays a well-characterized solvent-dependent dual fluorescence (local excited state and charge-transfer emission) that is specifically documented for the diethyl congener and forms the basis of its utility as an optical probe [2]. These quantifiable differences mean that substituting the dimethyl analog or the unsubstituted 4-nitrosoaniline will yield different physicochemical behavior and may compromise method reproducibility, extraction efficiency, or spectroscopic response in established protocols.

Quantitative Differentiation Evidence vs. Analogs


Higher Lipophilicity Enhances Organic-Phase Partitioning

N,N-Diethyl-4-nitrosoaniline exhibits a computed logP of 2.93, whereas the closest structural analog, N,N-dimethyl-4-nitrosoaniline (CAS 138-89-6), has a logP of 2.02–2.15 across multiple sources . The difference of 0.78–0.91 log units corresponds to approximately 6–8× greater octanol-water partition coefficient, directly translating to enhanced extraction efficiency into organic solvents and longer reversed-phase HPLC retention . This difference is rooted in the additional methylene groups on the N-alkyl substituents, which increase the hydrophobic surface area without altering the chromophoric nitrosoaniline core.

Lipophilicity Partition coefficient Organic synthesis HPLC method development

Higher Boiling Point Expands Thermal Processing Window

The boiling point of N,N-diethyl-4-nitrosoaniline is 290.3 °C (at 760 mmHg), which is approximately 31.6 °C higher than the boiling point of N,N-dimethyl-4-nitrosoaniline at 258.7 °C (at 760 mmHg) . This elevated boiling point is attributable to the increased molecular weight (178.23 vs. 150.18 g/mol) and enhanced van der Waals interactions conferred by the diethylamino group. The 31.6 °C difference provides a wider thermal operating window for reactions requiring elevated temperatures, including distillative purification, melt-phase reactions, and high-temperature polymer compounding where premature volatilization must be avoided .

Thermal stability Boiling point Process chemistry Distillation

Solvent-Dependent Dual Fluorescence for Polarity Sensing

N,N-Diethyl-4-nitrosoaniline (DENA) exhibits a solvent-dependent dual fluorescence phenomenon characterized by a local excited (LE) state emission band and a charge-transfer (CT) emission band in medium-polarity solvents such as tetrahydrofuran, 1,2-dichloroethane, and dichloromethane. In non-polar cyclohexane, only a single LE emission is observed; in highly polar acetonitrile, only a CT emission is observed [1]. The two emission bands display strong excitation-wavelength dependence and produce an iso-emissive point upon area normalization, confirming two interconverting ground-state conformers [2]. The oscillator strength of the principal π-π* absorption transition of the free ligand has been experimentally determined as f = 0.485 [3]. While the N,N-dimethyl analog shares the same green chromophore, the dual fluorescence behavior has been specifically characterized and documented for the diethyl derivative, making it a distinctive optical probe.

Dual fluorescence Solvatochromism Spectroscopic probe Charge transfer

Rubber-Bound Antioxidant with Complete Extraction Resistance

N,N-Diethyl-4-nitrosoaniline reacts with natural and synthetic rubber via the nitroso-ene reaction to form rubber-bound p-phenylenediamine antioxidants that are completely resistant to extraction by water or organic solvents [1]. This covalent binding mechanism overcomes the critical limitation of conventional migratory antioxidants, which are progressively lost from the polymer matrix through volatilization or solvent leaching [2]. The reaction occurs conveniently during vulcanization at elevated temperatures, requiring no major modification of standard processing protocols . While this reactivity is a class property of 4-nitrosoanilines, the diethyl substitution provides optimal compatibility with hydrophobic rubber matrices due to its higher logP (2.93) compared to the dimethyl analog (2.02), promoting better dispersion and reaction uniformity in the elastomer phase.

Rubber antioxidant Polymer-bound additive Non-extractable stabilizer Vulcanization

Solid-Phase Colorimetric Detection of Palladium

N,N-Diethyl-4-nitrosoaniline (p-nitrosodiethylaniline) has been validated as a colorimetric reagent for the determination of palladium(II) on a solid-phase fibrous anion exchanger (PANF-AV-17). The method achieves a detection limit of 0.005 µg/mL with a calibration range of 0–0.2 µg/mL and a relative standard deviation of ≤25%, with a total analysis time of 25–30 min for 5–6 samples [1]. This compares favorably to the historically used p-nitrosodimethylaniline, which requires solution-phase protocols and is subject to interference from co-extracted species [2]. Both compounds form stable PdL₂X₂ complexes with similar spectroscopic characteristics (π-π* transition centered on the ligand), but the solid-phase method specifically developed for the diethyl analog enables direct analysis of chloride-rich matrices without prior separation [3].

Palladium detection Colorimetric reagent Solid-phase analysis Analytical chemistry

N,N-Diethyl-4-nitrosoaniline: High-Value Applications


Efficient Non-Polar Extraction & Chromatographic Purification

In multi-step organic syntheses where the target intermediate must be extracted from aqueous reaction mixtures into organic solvents or purified by preparative reversed-phase HPLC, N,N-diethyl-4-nitrosoaniline (logP 2.93) offers significantly better organic-phase partitioning than its dimethyl analog (logP 2.02). The 6–8× higher octanol-water partition coefficient translates to higher extraction yields in fewer cycles and distinct chromatographic retention, facilitating separation from more polar by-products [1]. This advantage is directly rooted in the quantitative logP difference documented in Section 3.

Fluorescent Probe with Polarity-Dependent Dual Emission

For researchers developing fluorescent sensors that respond to changes in medium polarity—such as monitoring solvent composition in chromatographic effluents, studying micelle formation, or probing membrane microenvironments—N,N-diethyl-4-nitrosoaniline provides a unique dual-emission readout (LE + CT bands) in medium-polarity solvents that collapses to single-band emission in non-polar or highly polar environments [2]. The oscillator strength (f = 0.485) of its principal absorption band provides a quantitative benchmark for signal calibration [3]. This ratiometric behavior enables self-referenced sensing that is not documented for the dimethyl analog.

Rubber Formulation with Non-Extractable Antioxidant

In the manufacture of rubber articles destined for aggressive service environments—such as automotive under-hood components, chemical processing seals, or medical device elastomers subjected to repeated sterilization—conventional migratory antioxidants are progressively depleted. N,N-Diethyl-4-nitrosoaniline reacts with the rubber backbone during vulcanization to covalently bind the antioxidant moiety, rendering it completely resistant to extraction by water and organic solvents [4]. Its higher lipophilicity (logP 2.93) relative to the dimethyl analog ensures superior dispersion in hydrophobic elastomer matrices, promoting uniform binding and consistent aging protection throughout the part.

Trace Palladium Detection via Solid-Phase Colorimetry

Analytical laboratories tasked with monitoring palladium residues in chloride-containing process streams, plating baths, or environmental samples can employ the validated solid-phase method based on N,N-diethyl-4-nitrosoaniline sorbed on PANF-AV-17 anion exchanger. The method achieves a detection limit of 0.005 µg/mL and accommodates direct analysis of high-chloride matrices without prior separation steps [5]. This protocol, specifically developed and validated for the diethyl analog, leverages its complexation chemistry with palladium(II) to form visually detectable colored complexes on the solid phase, offering a practical alternative to solution-phase methods that may suffer from matrix interferences.

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